molecular formula C12H17NO2 B8519424 2-(Benzyl(methyl)amino)ethyl acetate

2-(Benzyl(methyl)amino)ethyl acetate

Cat. No.: B8519424
M. Wt: 207.27 g/mol
InChI Key: TZFSJFOYLDXGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyl(methyl)amino)ethyl acetate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[benzyl(methyl)amino]ethyl acetate

InChI

InChI=1S/C12H17NO2/c1-11(14)15-9-8-13(2)10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3

InChI Key

TZFSJFOYLDXGGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(C)CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 mL dry round bottom flask were added 2-(benzyl(methyl)amino)ethanol (46.3 g, 280.2 mmol), triethylamine (150 mL, 1.08 mol), acetic anhydride (31.8 mL, 336.2 mmol), anhydrous CH2Cl2 (100 mL) and a crystal piece of DMAP (4-Dimethylaminopyridine). The mixture was stirred at room temperature for 3 hours. MTBE (700 mL) was added into the reaction mixture, and this mixture was washed, respectively, with cold 2N NaOH (150 mL), water (100 mL), brine (150 mL). The MTBE layer was concentrated, and the residue was poured onto a silica gel pad (200.0 g). The pad was eluted with a co-solvents of ethyl acetate: heptane=3:1 to give 2-(benzyl(methyl)amino)ethyl acetate (50.8 g) as a yellow oil. Yield: 87%. 1H NMR (CDCl3, 300 MHz): δ=7.41-7.25 (m, 5H), 4.29 (t, J=6.3 Hz, 2H), 3.65 (s, 2H), 2.74 (t, J=6.0 Hz, 2H), 2.38 (s, 3H), 2.14 (s, 3H). 13C NMR (CDCl3, 75.5 MHz): δ=170.9, 138.7, 128.9, 128.2, 127.1, 62.5, 62.2, 55.3, 42.6, 21.0.
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
31.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

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